molecular formula C35H46Cl2N10O8 B1664351 Acrinor CAS No. 8004-31-7

Acrinor

Cat. No.: B1664351
CAS No.: 8004-31-7
M. Wt: 805.7 g/mol
InChI Key: RUUVZJIVMZGFMN-OMTSWVOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride is a complex chemical entity with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylpropan-2-yl groups through a series of substitution and addition reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride: undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group yields quinones, while reduction of the compound can produce various alcohols and amines.

Scientific Research Applications

Acrinor, known pharmacologically as a combination of cafedrine and theodrenaline, is primarily utilized in clinical settings for managing hypotensive states, particularly during anesthesia and emergency medicine. This article delves into its applications, supported by scientific findings and case studies.

Management of Hypotension

This compound is predominantly employed to counteract hypotensive episodes during anesthesia. Its mechanism involves increasing mean arterial pressure through enhanced cardiac preload and stroke volume without significantly altering systemic vascular resistance or heart rate. This characteristic makes it particularly suitable for use in obstetric anesthesia, where maintaining stable blood pressure is crucial for both maternal and fetal health .

Emergency Medicine

In emergency settings, this compound is administered to patients experiencing acute hypotension due to various causes, including shock or severe blood loss. The rapid onset of action allows for effective stabilization of blood pressure, which is critical in life-threatening situations .

Surgical Applications

During surgeries, especially cesarean sections, this compound helps maintain adequate blood pressure levels, thereby reducing the risk of complications associated with hypotension. Studies indicate that it does not adversely affect umbilical cord pH or APGAR scores, making it a safe option for pregnant patients .

Case Study 1: Anesthesia-Induced Hypotension

In a clinical study involving patients undergoing general anesthesia, this compound was administered to manage intraoperative hypotension. Results indicated a significant improvement in mean arterial pressure without adverse effects on heart rate or systemic vascular resistance. The study highlighted the drug's efficacy and safety profile during surgical procedures .

Case Study 2: Use in Obstetrics

A retrospective analysis of cesarean section patients showed that those treated with this compound experienced stable hemodynamics throughout the procedure. The outcomes demonstrated no significant differences in neonatal outcomes compared to control groups not receiving the medication, reinforcing its safety for maternal-fetal health .

Mechanism of Action

The mechanism of action of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(benzyl-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)amino)ethyl)-1,3-dimethylpurine-2,6-dione hydrochloride
  • (1R,2S)-(-)-Norephedrine
  • 3,4-Dihydroxyphenylacetic acid

Uniqueness

Compared to similar compounds, 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

8004-31-7

Molecular Formula

C35H46Cl2N10O8

Molecular Weight

805.7 g/mol

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride

InChI

InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1

InChI Key

RUUVZJIVMZGFMN-OMTSWVOZSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

69910-62-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acrinor
Akrinor
cafedrine - theodrenaline
cafedrine, theodrenaline drug combination
H-835
praxino

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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